

# Spectroscopic and Structural Elucidation of Yadanzioside K: A Technical Guide

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## Compound of Interest

Compound Name: Yadanzioside K

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Yadanzioside K**, a quassinoid glycoside isolated from the seeds of *Brucea javanica*. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and development, offering detailed spectroscopic data, experimental protocols, and a workflow for its analysis.

## Spectroscopic Data of Yadanzioside K

The structural elucidation of **Yadanzioside K** was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented below has been compiled from the peer-reviewed publication, "New Quassinoids, Javanicolides C and D and Javanicosides B--F, From Seeds of *Brucea Javanica*" published in the Journal of Natural Products in 2004.

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of **Yadanzioside K**.

Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula
HR-FABMS (positive)	769.2820 [M+H] <sup>+</sup>	C <sub>36</sub> H <sub>48</sub> O <sub>18</sub>

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data

The <sup>1</sup>H NMR spectrum provides detailed information about the proton environment within the molecule. The following table summarizes the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities of the proton signals for **Yadanzioside K**, recorded in deuterated pyridine (C<sub>5</sub>D<sub>5</sub>N).

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
1	3.58	d	8.0
2	2.51	m	
3	4.45	d	2.5
5	3.25	dd	12.0, 5.0
6 $\alpha$	2.20	m	
6 $\beta$	1.85	m	
7	5.98	s	
9	3.15	d	5.0
11	4.95	br s	
12	4.60	br s	
14	2.85	d	5.5
15	6.25	d	5.5
20	4.85, 4.20	d	12.5
2'-H	6.95	q	1.5
3'-Me	2.15	d	1.5
4'-Me	1.55	s	
OAc	2.05	s	
OMe	3.75	s	
Glc			
1'	5.10	d	7.5
2'	4.25	m	
3'	4.35	m	
4'	4.40	m	

5'	4.05	m
6'	4.55, 4.30	m

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of **Yadanzioside K**. The chemical shifts (δ) in ppm for each carbon atom are presented in the table below, recorded in deuterated pyridine (C<sub>5</sub>D<sub>5</sub>N).

Position	$\delta$ (ppm)	Position	$\delta$ (ppm)
1	79.8	15	72.5
2	209.1	16	208.2
3	82.5	20	68.5
4	140.2	21	171.0
5	45.1	Side Chain	
6	28.5	1'	166.5
7	118.2	2'	128.8
8	162.5	3'	158.5
9	51.2	4'	79.5
10	45.5	5'	25.5
11	75.5	6'	25.1
12	75.1	OAc (C=O)	170.2
13	84.1	OAc (CH <sub>3</sub> )	20.8
14	49.5	OMe	52.5
Glc			
1'	103.5	4'	71.8
2'	75.5	5'	78.5
3'	78.8	6'	62.9

## Experimental Protocols

The following protocols are based on the methodologies described in the referenced literature for the isolation and structural characterization of quassinoids from *Brucea javanica*.

### Isolation of Yadanzioside K

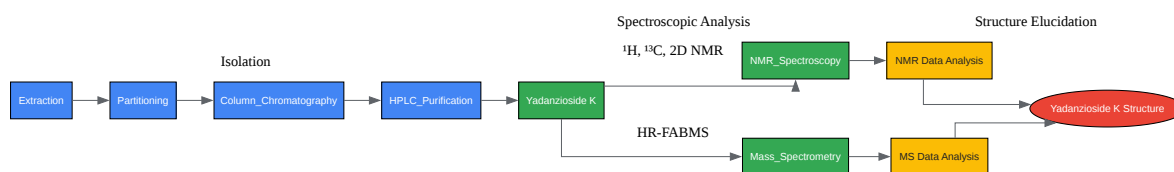
- Extraction: The seeds of *Brucea javanica* were ground and extracted with methanol (MeOH).
- Partitioning: The MeOH extract was concentrated and then partitioned between water (H<sub>2</sub>O) and chloroform (CHCl<sub>3</sub>). The aqueous layer was further partitioned with n-butanol (n-BuOH).
- Chromatography: The n-BuOH soluble fraction was subjected to a series of column chromatography steps. This included separation on Diaion HP-20, silica gel, and octadecylsilyl (ODS) silica gel columns.
- Purification: Final purification was achieved by high-performance liquid chromatography (HPLC) to yield pure **Yadanzioside K**.

## Spectroscopic Analysis

- NMR Spectroscopy: <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra were recorded on a JEOL JNM-A500 spectrometer operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C. Chemical shifts are reported in ppm relative to the solvent peak of pyridine-d<sub>5</sub> (δH 8.71, 7.55, 7.19; δC 149.8, 135.5, 123.5).
- Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was performed on a JEOL JMS-700 MStation mass spectrometer.

## Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of **Yadanzioside K** is depicted in the following diagram. This process illustrates the steps from sample preparation to final structure elucidation.



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Caption: Workflow for the isolation and structural elucidation of **Yadanzioid K**.

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